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Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-ol

Cat. No.: B060944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-Chloro-2-iodopyridin-3-ol. Due to the limited availability of public domain

experimental spectra for this specific molecule, this document presents predicted data based

on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). This guide also outlines detailed, generalized

experimental protocols for acquiring such data, intended to serve as a practical reference for

researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 6-Chloro-2-iodopyridin-3-
ol. These predictions are derived from the analysis of its chemical structure and comparison

with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~10.5 Singlet, Broad - 1H -OH

~7.5 Doublet ~2.0 1H H-4

~7.2 Doublet ~2.0 1H H-5

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~155 C-3

~145 C-6

~130 C-5

~120 C-4

~100 C-2

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch

~3100 Medium Aromatic C-H stretch

~1600 Medium C=C aromatic ring stretch

~1450 Medium C=C aromatic ring stretch

~1200 Strong C-O stretch

~1100 Medium C-Cl stretch

~650 Medium C-I stretch
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Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Ratio Relative Intensity (%) Assignment

255/257 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

128/130 Medium [M - I]⁺

99 Medium [M - I - Cl]⁺

73 High [C₄H₃O]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard procedures for the analysis of small

organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 6-Chloro-2-
iodopyridin-3-ol.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-2-iodopyridin-3-ol in 0.5-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.
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Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ

39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-Chloro-2-iodopyridin-3-ol.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a transparent pellet using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the

FTIR spectrometer.
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Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Analyze the positions, shapes, and intensities of the absorption bands to identify the

characteristic vibrations of the functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-Chloro-2-
iodopyridin-3-ol.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography for volatile samples.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative

ion abundance versus m/z ratio.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

Observe the isotopic pattern of the molecular ion to confirm the presence of chlorine.
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Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Chloro-2-iodopyridin-3-ol.

Workflow for Spectroscopic Analysis of 6-Chloro-2-iodopyridin-3-ol
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-iodopyridin-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060944#spectroscopic-data-for-6-chloro-2-
iodopyridin-3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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